5-(3-Fluorophenyl)oxazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Fluorophenyl)oxazol-2-amine is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom The presence of a fluorophenyl group at the 5-position of the oxazole ring imparts unique chemical and biological properties to this compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluorophenyl)oxazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-fluoroaniline with glyoxal in the presence of an acid catalyst to form the oxazole ring. The reaction conditions often include heating the mixture to facilitate cyclization and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanides (TosMICs) as key intermediates. This method is favored for its efficiency and ability to produce oxazole derivatives in large quantities .
Chemical Reactions Analysis
Types of Reactions
5-(3-Fluorophenyl)oxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at the 4-position of the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products
The major products formed from these reactions include oxazole N-oxides, oxazoline derivatives, and various substituted oxazoles, depending on the specific reagents and conditions used.
Scientific Research Applications
5-(3-Fluorophenyl)oxazol-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(3-Fluorophenyl)oxazol-2-amine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound may also modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)oxazol-2-amine: Similar in structure but with the fluorine atom at the 4-position.
5-Phenyl-oxazol-2-amine: Lacks the fluorine atom, resulting in different chemical properties.
5-(3-Chlorophenyl)oxazol-2-amine: Contains a chlorine atom instead of fluorine, affecting its reactivity and biological activity.
Uniqueness
5-(3-Fluorophenyl)oxazol-2-amine is unique due to the presence of the fluorine atom at the 3-position, which enhances its lipophilicity and metabolic stability. This makes it a valuable compound in drug design and development, offering potential advantages over similar compounds in terms of efficacy and safety .
Properties
IUPAC Name |
5-(3-fluorophenyl)-1,3-oxazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c10-7-3-1-2-6(4-7)8-5-12-9(11)13-8/h1-5H,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGFXTMBULKBQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CN=C(O2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.